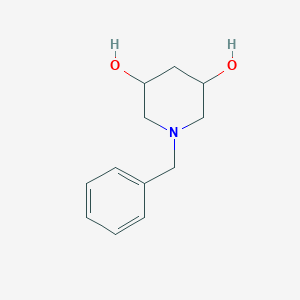
1-Benzylpiperidine-3,5-diol
Descripción general
Descripción
1-Benzylpiperidine-3,5-diol is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzylpiperidine-3,5-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzylpiperidine-3,5-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor Intermediates : A study presented a regio- and stereospecific Lewis acid-catalyzed aminolysis of 1-benzyl-3,4-epoxypiperidine, leading to trans-3-amino-1-benzylpiperidin-4-ols. These compounds are potential intermediates for antitumor applications (Grishina et al., 2017).
Alzheimer's Disease Treatment : N-benzylpiperidine benzisoxazoles have been found to show potent and selective inhibition of acetylcholinesterase, which could potentially benefit the treatment of Alzheimer's disease (Villalobos et al., 1994).
Dithiocarbamate Formation : Substituted N-benzylpiperidines react with carbon disulphide to form dithiocarbamate, with a proposed three-stage mechanism involving p-quinone methide as a transient intermediate (Fitton, Rigby & Hurlock, 1969).
Hyperbranched Polyester Synthesis : The AB2 monomer 3,5-bis(3-hydroxylprop-1-ynyl)benzoic acid 1, which can be synthesized from 1-benzylpiperidine-3,5-diol, is used to produce hyperbranched polyesters (Blencowe, Davidson & Hayes, 2003).
Anti-inflammatory Properties : 4-Benzylpiperidine has been evaluated for its anti-inflammatory properties, potentially due to its interaction with erythrocyte membranes (Jayashree, Karthick, Thenmozhi & Sangeetha, 2017).
Iminosugars Synthesis : A study demonstrated a new regio- and stereoselective synthesis of iminosugars – 4-substituted 1-benzylpiperidine-3,5-diols (Veselov, Petrenko, Mazur & Grishina, 2019).
CCR3 Antagonists for Inflammation : Phenethyl- and phenpropylamines can replace 3-benzylpiperidine in potent CCR3 antagonists, which may improve anti-inflammatory properties (Gardner et al., 2008).
Catalytic Hydrogenation : 5% Pt/C catalyst shows high selectivity and stability for the catalytic hydrogenation of certain derivatives of 1-benzylpiperidine-3,5-diol (Samardžić & Zrnčević, 2012).
Biotransformation in Microbiology : Pseudomonas oleovorans, an engineered strain, produces toluate-1,2-dioxygenase, enabling the conversion of substituted benzoates into cis-diols, and has limited ability to oxidize ortho-substituted substrates (Wubbolts & Timmis, 1990).
Corrosion Inhibition : Piperidine derivatives, including those related to 1-benzylpiperidine-3,5-diol, exhibit high inhibition efficiency against mild steel corrosion in phosphoric acid medium (Ousslim et al., 2014).
Anxiolytic Activity : Certain benzylpiperidine derivatives have shown anxiolytic activity in animal models without neurotoxic effects, resembling the activity of buspirone (Bartyzel et al., 1989).
Selective Inhibitors for Acetylcholinesterase : Indenopyridazine derivatives of benzylpiperidine show potent inhibitory activity and are significantly more selective for human acetylcholinesterase than tacrine (Contreras et al., 2001).
Catalytic N-Heterocyclization : Iridium-catalyzed N-heterocyclization of primary amines with diols, including 1-benzylpiperidine-3,5-diol, produces biologically active products in a one-pot process, making it a useful method for waste disposal (Fujita, Enoki & Yamaguchi, 2006).
Neuroimaging Studies : [(11)C]-1-benzylpiperidine-3,5-diol derivatives are potential NR(1A)/2B subtype selective NMDA PET radiotracers with low brain uptake, offering potential for neuroimaging studies (Roger et al., 2003).
Metabolism of Cyclic Tertiary Amines : Enamines, related to 1-benzylpiperidine-3,5-diol, play a role in the microsomal metabolism of cyclic tertiary amines and exhibit potent metabolism-dependent inactivation of cytochrome P-450 (Sayre et al., 1991).
Propiedades
IUPAC Name |
1-benzylpiperidine-3,5-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-11-6-12(15)9-13(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTDOWDQPXVXAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1O)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpiperidine-3,5-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Rel-ethyl (1R,2S,5R)-6-azabicyclo[3.1.1]heptane-2-carboxylate](/img/structure/B8189352.png)
![3-Iodo-6-aza-bicyclo[3.1.1]heptane-6-carboxylicacidtert-butylester](/img/structure/B8189359.png)

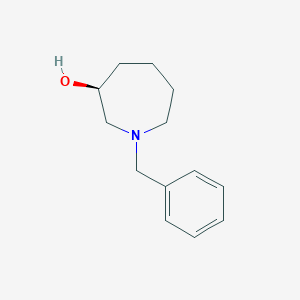
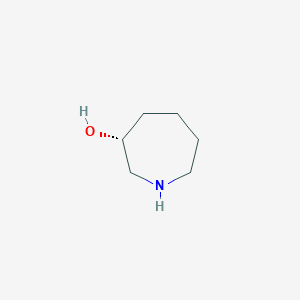
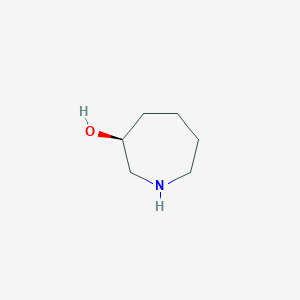


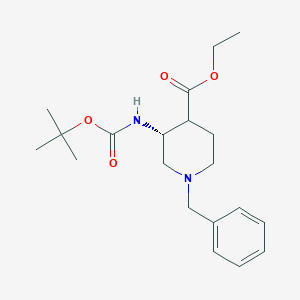

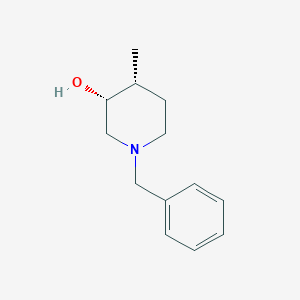
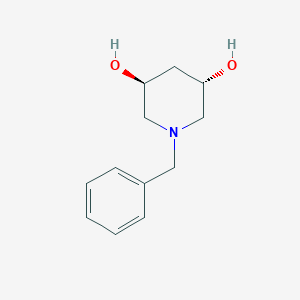
![(1S,4R)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B8189448.png)
